Methyl 3-chloro-4,5-methylenedioxybenzoate
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Overview
Description
Methyl 3-chloro-4,5-methylenedioxybenzoate is an organic compound with the molecular formula C9H7ClO4 and a molecular weight of 214.6 g/mol . It is characterized by the presence of a methylenedioxy group attached to a benzoate structure, with a chlorine atom at the 3-position. This compound is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4,5-methylenedioxybenzoate typically involves the esterification of 3-chloro-4,5-methylenedioxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4,5-methylenedioxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylenedioxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives such as amides or thioesters.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-chloro-4,5-methylenedioxybenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4,5-methylenedioxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylenedioxy group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-4,5-dimethoxybenzoate: Similar structure but with methoxy groups instead of a methylenedioxy group.
Methyl 3-chloro-4,5-dihydroxybenzoate: Similar structure but with hydroxyl groups instead of a methylenedioxy group.
Uniqueness
Methyl 3-chloro-4,5-methylenedioxybenzoate is unique due to the presence of the methylenedioxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 7-chloro-1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-12-9(11)5-2-6(10)8-7(3-5)13-4-14-8/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGCOTOBSQPEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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